Methyl 2,6-dichloroquinoline-3-carboxylate
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Overview
Description
Methyl 2,6-dichloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloroquinoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester derivative.
Another method involves the use of microwave irradiation, which has been shown to enhance the efficiency and yield of the reaction. This green chemistry approach reduces the reaction time and minimizes the use of harmful solvents .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the esterification of 2,6-dichloroquinoline-3-carboxylic acid with methanol under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these industrial setups.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Major products are quinoline N-oxides.
Reduction Reactions: The primary product is the corresponding alcohol derivative.
Scientific Research Applications
Methyl 2,6-dichloroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 2,6-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloroquinoline-3-carboxylic acid
- Methyl 2-chloroquinoline-3-carboxylate
- Methyl 2,6-dibromoquinoline-3-carboxylate
Uniqueness
Methyl 2,6-dichloroquinoline-3-carboxylate is unique due to the presence of two chlorine atoms at the 2 and 6 positions of the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The compound’s ester group also enhances its solubility and facilitates its use in various synthetic applications .
Properties
IUPAC Name |
methyl 2,6-dichloroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-5-6-4-7(12)2-3-9(6)14-10(8)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNSRKFYFTOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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